molecular formula C10H7BrINO2 B1462350 Ethyl 5-bromo-4-cyano-2-iodobenzoate CAS No. 1805419-17-3

Ethyl 5-bromo-4-cyano-2-iodobenzoate

Cat. No.: B1462350
CAS No.: 1805419-17-3
M. Wt: 379.98 g/mol
InChI Key: AWKICBCZNGPQKA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-iodobenzoate is an organic compound belonging to the class of halogenated benzoates. It is characterized by the presence of bromine, iodine, and cyano groups attached to the benzene ring, along with an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzoic acid derivatives

  • Cyano Group Introduction: The cyano group can be introduced through a reaction with a suitable cyanoating agent, such as cyanogen bromide.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid or amide.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of simpler compounds.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation: 5-bromo-4-cyano-2-iodobenzoic acid or 5-bromo-4-cyano-2-iodobenzamide.

  • Reduction: 5-bromo-4-cyano-2-iodobenzene.

  • Substitution: Various substituted benzoates or benzamides.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-iodobenzoate finds applications in various scientific research fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.

  • Industry: Its unique reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-4-cyano-2-iodobenzoate exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • Ethyl 5-bromo-2-iodobenzoate: Lacks the cyano group.

  • Ethyl 4-bromo-5-cyano-2-iodobenzoate: Similar structure but different positions of the bromo and cyano groups.

  • Ethyl 4-bromo-2-iodobenzoate: Lacks the cyano group and has a different position of the bromo group.

Uniqueness: Ethyl 5-bromo-4-cyano-2-iodobenzoate is unique due to the specific arrangement of its halogen and cyano groups, which influences its reactivity and potential applications. This arrangement allows for diverse chemical transformations and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-bromo-4-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-8(11)6(5-13)3-9(7)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKICBCZNGPQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-4-cyano-2-iodobenzoate
Reactant of Route 2
Ethyl 5-bromo-4-cyano-2-iodobenzoate
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Ethyl 5-bromo-4-cyano-2-iodobenzoate
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Ethyl 5-bromo-4-cyano-2-iodobenzoate
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Ethyl 5-bromo-4-cyano-2-iodobenzoate
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Ethyl 5-bromo-4-cyano-2-iodobenzoate

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